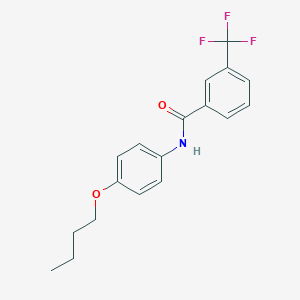
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide, commonly known as BTF, is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
BTF is widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes BTF a potential candidate for the treatment of Alzheimer's disease.
BTF has also been shown to have anticancer properties. It inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes BTF a potential candidate for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of BTF involves the inhibition of the activity of specific enzymes. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This leads to a decrease in the activity of the enzyme and a potential therapeutic effect.
Efectos Bioquímicos Y Fisiológicos
BTF has been shown to have a number of biochemical and physiological effects. It inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory.
BTF also inhibits the activity of carbonic anhydrase IX, which leads to a decrease in the growth and proliferation of cancer cells. This can potentially lead to the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTF has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which makes it a well-characterized compound.
One limitation of BTF is that it has a relatively short half-life in vivo. This means that it may not be suitable for long-term studies.
Direcciones Futuras
There are several future directions for research on BTF. One potential area of research is the development of new drugs for the treatment of Alzheimer's disease. BTF has shown promise in preclinical studies and further research is needed to determine its potential as a therapeutic agent.
Another potential area of research is the development of new anticancer drugs. BTF has shown activity against carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Further research is needed to determine its potential as an anticancer agent.
Conclusion
In conclusion, BTF is a chemical compound that has a number of unique properties and applications. It is widely used in scientific research due to its potential therapeutic effects. Further research is needed to determine its potential as a drug for the treatment of Alzheimer's disease and as an anticancer agent.
Métodos De Síntesis
The synthesis method of BTF involves the reaction of 4-butoxyaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be further improved by recrystallization.
Propiedades
Número CAS |
5924-30-1 |
|---|---|
Nombre del producto |
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide |
Fórmula molecular |
C18H18F3NO2 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H18F3NO2/c1-2-3-11-24-16-9-7-15(8-10-16)22-17(23)13-5-4-6-14(12-13)18(19,20)21/h4-10,12H,2-3,11H2,1H3,(H,22,23) |
Clave InChI |
GUYMMEHMXVIFPR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
SMILES canónico |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
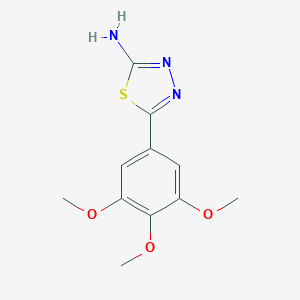
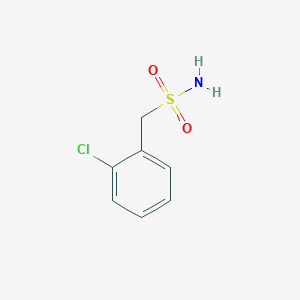
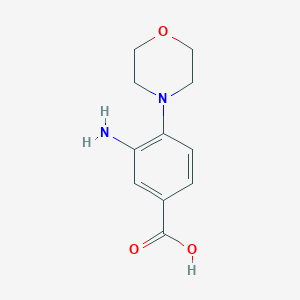
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
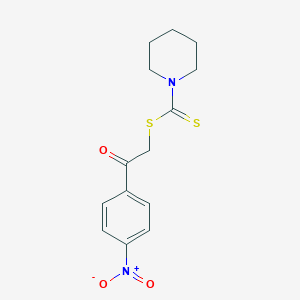
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
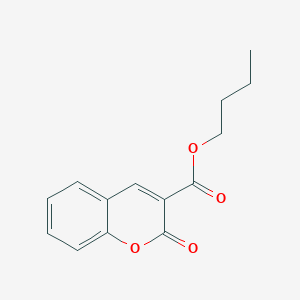
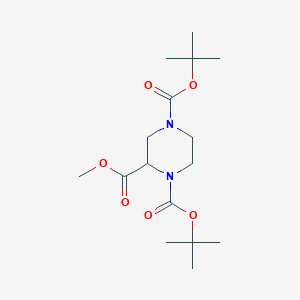
![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)
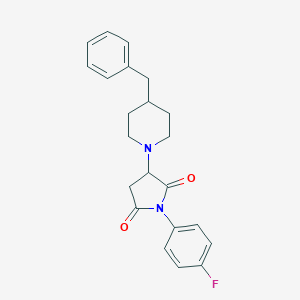
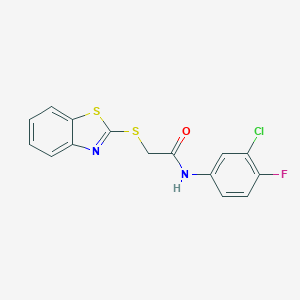
![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)